molecular formula C21H13Cl2N3OS2 B5118678 2,4-dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

2,4-dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5118678
M. Wt: 458.4 g/mol
InChI Key: RUNZKBVFEXZXDW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in its antibacterial, antifungal, and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

2,4-dichloro-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3OS2/c22-15-7-8-16(17(23)10-15)19(27)25-20(28)26-21-24-18(11-29-21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNZKBVFEXZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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